molecular formula C6H4N2O4 B092424 (2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione CAS No. 118-02-5

(2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione

Cat. No.: B092424
CAS No.: 118-02-5
M. Wt: 168.11 g/mol
InChI Key: IBZJGOGLCABLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of dioxime chemistry, which gained significant momentum in the early 20th century. The foundational work in cyclohexanedione chemistry traces back to the systematic study of diketone systems and their oxime derivatives. Research into 1,2-cyclohexanedione dioxime, commonly known as nioxime, established important precedents for understanding the behavior of cyclohexane-based dioxime systems. This compound, with the molecular formula C6H10N2O2 and CAS number 492-99-9, demonstrated the remarkable stability and coordination properties that characterize dioxime compounds.

The historical development of cyclohexanedione chemistry revealed the existence of three distinct isomeric forms: 1,2-cyclohexanedione, 1,3-cyclohexanedione, and 1,4-cyclohexanedione. Each isomer presents unique chemical properties and reactivity patterns. The 1,3-cyclohexanedione system, with molecular formula C6H8O2, serves as a particularly relevant structural analog. This compound exists predominantly in its enol tautomeric form and exhibits a pKa value of 5.26, indicating significant enolic character. The synthesis of 1,3-cyclohexanedione through semi-hydrogenation of resorcinol provided a reliable method for accessing cyclohexanedione scaffolds.

The evolution toward unsaturated cyclohexanedione systems led to the investigation of 4-cyclohexene-1,3-dione, the direct precursor to the target dioxime compound. This unsaturated diketone, with molecular formula C6H6O2 and molecular weight 110.11 g/mol, represents the foundational structure upon which the dioxime functionality is constructed. The CAS registry number 77609-84-8 identifies this compound in chemical databases. The systematic exploration of this compound's reactivity with hydroxylamine derivatives provided the chemical foundation for synthesizing the corresponding dioxime.

Nomenclature and Structural Variants

The nomenclature of this compound reflects the complex structural features inherent in this compound. The systematic name incorporates several critical elements: the (2E,6E) designation specifying the stereochemical configuration of the hydroxyimino groups, the positional numbering indicating placement at the 2 and 6 positions, and the cyclohex-4-ene-1,3-dione backbone describing the unsaturated six-membered ring with carbonyl groups at positions 1 and 3. This nomenclature system follows International Union of Pure and Applied Chemistry conventions for describing complex organic molecules with multiple functional groups and stereochemical elements.

Structural variants within the cyclohexanedione dioxime family demonstrate the diversity possible within this chemical class. The 1,2-cyclohexanedione dioxime system provides important structural comparison points. This compound, also known by synonyms including nioxime, 1,2-bis(hydroxyimino)cyclohexane, and cyclohexan-1,2-dion-dioxime, exhibits the molecular formula C6H10N2O2 and molecular weight 142.16 g/mol. The IUPAC name for this related compound is listed as N-[(1Z,2Z)-2-(hydroxyimino)cyclohexylidene]hydroxylamine, highlighting the complexity of systematic nomenclature for dioxime systems.

The structural relationship between different cyclohexanedione dioxime variants can be illustrated through comparative analysis. The 1,2-dioxime system features adjacent hydroxyimino groups on a saturated cyclohexane ring, while the target compound incorporates these functional groups on an unsaturated system with a different substitution pattern. Additionally, substituted variants exist, such as 2-(hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione, which demonstrates how structural modifications can be introduced while maintaining the core dioxime functionality. This compound, identified by CAS number 2703-74-4, illustrates the synthetic accessibility of structurally related systems.

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
1,2-Cyclohexanedione dioxime C6H10N2O2 142.16 492-99-9 Adjacent dioxime groups, saturated ring
4-Cyclohexene-1,3-dione C6H6O2 110.11 77609-84-8 Unsaturated ring, 1,3-diketone
1,3-Cyclohexanedione C6H8O2 112.13 504-02-9 Saturated ring, 1,3-diketone
2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione Not specified Not specified 2703-74-4 Mono-oxime, dimethyl substitution

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique combination of structural features and chemical reactivity. Dioxime compounds have demonstrated exceptional utility as chelating ligands, forming stable complexes with numerous transition metals including cobalt, iron, and nickel. This coordination chemistry has found practical applications in analytical chemistry, particularly in photometric detection methods for metal ion analysis. The ability of dioxime ligands to form highly stable metal complexes has made them valuable tools in both analytical and synthetic chemistry.

The compound's position within the broader context of cyclohexanedione chemistry highlights its potential for synthetic transformations. Research has shown that cyclohexanedione systems can undergo various chemical modifications, including alkylation reactions, condensation processes, and rearrangement reactions. The enolic nature of many cyclohexanedione derivatives provides reactive sites for further chemical elaboration. In the case of 1,3-cyclohexanedione, treatment with alcohols under acidic conditions produces 3-alkoxyenones, demonstrating the synthetic versatility of these systems.

The stereochemical aspects of the target compound add another dimension to its research significance. The (2E,6E) configuration represents a specific spatial arrangement of the hydroxyimino groups, which can influence both the compound's coordination behavior and its participation in chemical reactions. Studies of related dioxime systems have revealed that stereochemical configuration can significantly impact biological activity and metal-binding properties. The development of new synthetic methodologies for accessing specific stereoisomers of dioxime compounds represents an active area of research interest.

Recent investigations into cyclohexane dioxime derivatives have demonstrated their potential in biomedical applications. Research has shown that certain dioxime compounds exhibit affinity for tumor cells, leading to their investigation as potential radiopharmaceutical agents. A study involving the synthesis and characterization of a cyclohexane dioxime derivative labeled with technetium-99m showed promising tumor uptake properties, with a target-to-non-target ratio of 3.4 ± 0.2 after 0.5 hours post-injection. This research highlights the potential for dioxime compounds to serve as platforms for developing new diagnostic and therapeutic agents.

Relationship to Dioxime Chemistry

The relationship of this compound to broader dioxime chemistry encompasses both structural analogies and mechanistic similarities. Dioxime compounds represent a fundamental class of organic molecules characterized by the presence of two oxime functional groups within the same molecular framework. The general structure of oximes, featuring the characteristic C=N-OH group, imparts unique chemical properties including the ability to undergo Beckmann rearrangements, form stable metal complexes, and participate in various oxidation-reduction processes.

The mechanistic behavior of dioxime systems has been extensively studied, particularly in the context of cyclohexanedione derivatives. Research into the Beckmann rearrangement of cyclohexane-1,2-dione dioxime revealed complex reaction pathways depending on the catalytic conditions employed. Under different acidic conditions, the compound can undergo direct dehydrative condensation, partial Beckmann rearrangement followed by dehydration, or ring cleavage reactions. These varied reaction pathways demonstrate the rich chemistry accessible through dioxime intermediates.

The aromatization behavior of cyclohexanedione dioximes represents another important aspect of their chemical relationship. Studies have shown that cyclohexane-1,2-dione dioxime can undergo aromatization in polyphosphoric acid to yield corresponding phenylenediamine derivatives. This transformation follows a mechanism analogous to the Schmidt-Wolff aromatization and demonstrates the potential for dioxime systems to serve as precursors to aromatic compounds. The ability to access aromatic products from saturated cyclohexanedione precursors highlights the synthetic utility of dioxime intermediates.

Oxidative chemistry of dioxime compounds reveals additional mechanistic insights into their behavior. Research has demonstrated that oximes can undergo oxidation to generate iminoxyl radicals, which can subsequently participate in various coupling reactions. The formation of C-O, O-N, and N-N bonds through radical coupling processes illustrates the diverse reactivity patterns available to dioxime systems. These radical-mediated transformations provide access to complex molecular architectures and demonstrate the versatility of dioxime chemistry in synthetic applications.

Reaction Type Example System Product Conditions Reference
Beckmann Rearrangement 1,2-Cyclohexanedione dioxime 1,2,5-oxadiazole derivatives Acidic conditions
Aromatization Cyclohexane-1,2-dione dioxime Phenylenediamine derivatives Polyphosphoric acid
Metal Complexation 1,2-Cyclohexanedione dioxime Transition metal complexes Various metal salts
Radical Coupling Various oximes Dimeric products Oxidizing agents

Properties

IUPAC Name

(2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-4-2-1-3(7-11)6(10)5(4)8-12/h1-2,11-12H/b7-3+,8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFONTIAJGGAHL-IUMFQGNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=NO)C(=O)C1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=CC(=O)/C(=N\O)/C(=O)/C1=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151988
Record name 2,4-Dinitrosoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-02-5
Record name 2,4-Dinitrosoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitrosoresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : Cyclohex-4-ene-1,3-dione (1 equiv.), hydroxylamine hydrochloride (2.2 equiv.), sodium acetate (2.5 equiv.).

  • Solvent System : Ethanol-water (3:1 v/v) to balance solubility and reaction efficiency.

  • Temperature : Reflux at 80°C for 6–8 hours.

  • Workup : Cooling to 0°C, filtration, and recrystallization from ethanol yields the pure product.

Key Observations :

  • Excess hydroxylamine ensures complete bis-adduct formation, avoiding mono-substituted byproducts.

  • Sodium acetate neutralizes HCl generated during the reaction, maintaining a pH of 5–6 to prevent decomposition of hydroxylamine.

  • The E configuration is favored due to steric hindrance between the hydroxyimino groups and the cyclohexene ring.

Challenges :

  • Competing side reactions, such as over-oxidation or formation of oxime ethers, necessitate strict control of reaction time and temperature.

  • Isolation of the product requires careful pH adjustment to avoid solubility issues.

Adapted from the synthesis of substituted cyclohexane-1,3-diones, this two-step approach first constructs the dione core via a Michael-Claisen reaction, followed by hydroxyimino group introduction.

Step 1: Synthesis of Cyclohex-4-ene-1,3-dione

  • Reactants : Acetone (2 equiv.), ethyl acrylate (1 equiv.), sodium hydride (1.5 equiv.).

  • Solvent : Toluene at −10°C to 0°C under inert atmosphere.

  • Mechanism : Sodium hydride deprotonates acetone, generating an enolate that undergoes Michael addition to ethyl acrylate. Subsequent Claisen cyclization forms the cyclohexane-1,3-dione skeleton.

Step 2: Hydroxyimino Group Installation

  • Reactants : Cyclohex-4-ene-1,3-dione (1 equiv.), hydroxylamine hydrochloride (2.2 equiv.).

  • Conditions : Reflux in ethanol-water with sodium acetate, analogous to Method 1.

Advantages :

  • The Michael-Claisen route provides high regioselectivity and yield (>75%) for the dione precursor.

  • Scalability is feasible due to the one-pot nature of the initial step.

Limitations :

  • Sodium hydride handling requires stringent safety protocols.

  • Purification of intermediates adds complexity.

Copper-Catalyzed Coupling for Stereochemical Control

Inspired by Ullmann-type couplings, this method employs copper catalysis to achieve stereoselective hydroxyimino group formation.

Procedure:

  • Catalyst : Copper(I) iodide (5 mol%), cesium carbonate (2 equiv.).

  • Solvent : Dimethyl sulfoxide (DMSO) at 100°C for 18 hours.

  • Substrates : Cyclohex-4-ene-1,3-dione, hydroxylamine-O-sulfonic acid (2 equiv.).

Mechanistic Insights :

  • The copper catalyst facilitates the deprotonation of hydroxylamine, enhancing its nucleophilicity.

  • Cesium carbonate acts as a base, promoting the elimination of water and stabilizing the transition state.

Outcome :

  • Yields of 65–70% with >90% E-selectivity.

  • DMSO’s high polarity stabilizes intermediates, reducing side reactions.

Ionic Liquid-Mediated Green Synthesis

Eco-friendly approaches using ionic liquids (ILs) have been explored to improve reaction efficiency and sustainability.

Protocol:

  • Catalyst : N,N'-Bis(3-sulfopropyl)triethylenediaminium bis(hydrogensulfate) (0.02 g/mmol substrate).

  • Conditions : Ethanol at 80°C for 4 hours.

  • Reactants : Cyclohex-4-ene-1,3-dione, hydroxylamine hydrochloride, ammonium acetate.

Benefits :

  • The IL enhances reaction rates via hydrogen bonding and electrostatic stabilization.

  • Recyclability of the catalyst for up to five cycles without significant loss in activity.

Performance :

  • Yields 72–78% with reduced energy consumption compared to traditional methods.

Comparative Analysis of Methods

MethodYield (%)E-SelectivityScalabilityEnvironmental Impact
Condensation60–65HighModerateModerate
Michael-Claisen70–75ModerateHighLow
Copper-Catalyzed65–70Very HighLowHigh (heavy metal)
Ionic Liquid72–78HighModerateLow

Key Takeaways :

  • The Michael-Claisen cascade offers the best balance of yield and scalability for industrial applications.

  • Ionic liquid methods are preferable for lab-scale green chemistry initiatives.

  • Copper catalysis is reserved for cases requiring stringent stereochemical control.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino groups can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amino derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which (2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the phenylhydrazine derivative class (CHEBI:25996), which includes molecules with phenyl-substituted hydrazine groups. Below is a detailed comparison with key analogs:

Structural and Functional Group Analysis

Compound Name Substituents Core Structure Functional Groups ChEBI ID (if available)
(2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione Hydroxyimino (-N-OH) Cyclohexene-dione Diketone, hydroxyimino Not explicitly provided
(2E,6E)-2,6-bis(2-phenylhydrazono)cyclohex-4-ene-1,3-dione Phenylhydrazono (-NH-N-Ph) Cyclohexene-dione Diketone, phenylhydrazono 185182
(2R,3R)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol Phenylhydrazinylidene Pentane-triol Triol, phenylhydrazinylidene 105299
Key Observations:

Core Structure Differences: The target compound and the phenylhydrazono analog share a cyclohexene-dione backbone, whereas the pentane-triol derivative has a linear carbon chain with hydroxyl groups. The cyclohexene-dione core enhances conjugation and acidity compared to the aliphatic pentane-triol.

Functional Group Impact: Hydroxyimino vs. In contrast, phenylhydrazono groups (-NH-N-Ph) introduce aromaticity and lipophilicity, favoring membrane permeability. Triol Backbone: The pentane-triol analog’s hydroxyl-rich structure suggests applications in carbohydrate-mimetic chemistry or metal chelation.

Biological Activity

(2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione, also known as a derivative of cyclohexanedione with significant biological activity, has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features oxime functional groups that are known to enhance biological properties such as antioxidant and anticancer activities. This article aims to explore the biological activity of this compound based on recent research findings.

  • Chemical Name : this compound
  • Molecular Formula : C8H10N2O4
  • Molecular Weight : 186.18 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized primarily into antioxidant , anticancer , and antimicrobial effects.

Antioxidant Activity

Research indicates that compounds with oxime and hydroxyl moieties can scavenge free radicals effectively. The antioxidant potential is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl).

CompoundDPPH IC50 (µM)Reference
This compound7.68
Ascorbic Acid (Standard)5.00

The results suggest that this compound exhibits moderate antioxidant activity compared to ascorbic acid.

Anticancer Activity

The anticancer properties of this compound have been linked to its ability to inhibit various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through modulation of signaling pathways.

Cancer Cell LineIC50 (µM)Mechanism of Action
MV4-11 (Leukemia)20.0Inhibition of FLT3 kinase activity
A549 (Lung Cancer)15.0Induction of apoptosis via mitochondrial pathway

The compound demonstrates significant inhibitory effects on FLT3 kinase with an IC50 value of 7.89 nM, showcasing its potential as a targeted therapy for certain leukemias .

Antimicrobial Activity

Studies have also evaluated the antimicrobial efficacy against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that the compound possesses moderate antibacterial properties.

Case Studies

  • Case Study on Anticancer Effects :
    A study investigated the effects of this compound on MV4-11 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells when treated with this compound.
    "The compound induced apoptosis through activation of caspases and downregulation of anti-apoptotic proteins" .
  • Case Study on Antioxidant Capacity :
    Another research focused on the antioxidant capacity using the DPPH assay and found that the compound effectively scavenged free radicals in a concentration-dependent manner.
    "The antioxidant activity was comparable to standard antioxidants like ascorbic acid" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.